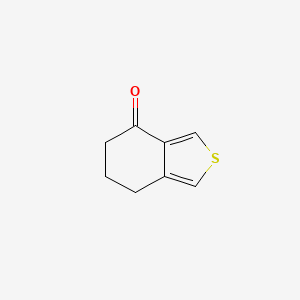

6,7-Dihydro-2-benzothiophen-4(5H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

194471-55-1 |

|---|---|

Molekularformel |

C8H8OS |

Molekulargewicht |

152.22 g/mol |

IUPAC-Name |

6,7-dihydro-5H-2-benzothiophen-4-one |

InChI |

InChI=1S/C8H8OS/c9-8-3-1-2-6-4-10-5-7(6)8/h4-5H,1-3H2 |

InChI-Schlüssel |

MLMGMSCPGWNJLN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=CSC=C2C(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 6,7-Dihydro-2-Benzothiophen-4(5H)-on umfasst in der Regel Cyclisierungsreaktionen, die von geeigneten Vorläufern ausgehen. Ein übliches Verfahren beinhaltet die Reaktion von 2-Mercaptobenzoesäure mit Essigsäureanhydrid, gefolgt von einer Cyclisierung zur Bildung des Benzothiophen-Kerns. Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und spezifischer Temperatursteuerung, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, sind aber für die Großproduktion optimiert. Dazu gehört der Einsatz von Durchflussreaktoren und automatisierten Systemen, um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern.

Analyse Chemischer Reaktionen

6,7-Dihydro-2-Benzothiophen-4(5H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Dihydroderivaten führt.

Substitution: Elektrophile Substitutionsreaktionen können am Benzolring auftreten, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird. Übliche Reagenzien sind Halogene und Nitrierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise führt Oxidation in der Regel zu Sulfoxiden oder Sulfonen, während Reduktion zu Dihydroderivaten führt.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-2-Benzothiophen-4(5H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und wird bei der Entwicklung neuer Materialien eingesetzt.

Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Forschungen haben gezeigt, dass Derivate von 6,7-Dihydro-2-Benzothiophen-4(5H)-on als Inhibitoren spezifischer Enzyme wirken können, was sie zu potenziellen Kandidaten für die Medikamentenentwicklung macht.

Industrie: Es wird bei der Herstellung von Farbstoffen, Polymeren und anderen industriellen Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6,7-Dihydro-2-Benzothiophen-4(5H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wurde es beispielsweise als inverser Agonist des GABA-A-alpha5-Rezeptors identifiziert, d. h. es bindet an diesen Rezeptor und induziert eine pharmakologische Reaktion, die der eines Agonisten entgegengesetzt ist . Diese Interaktion kann die Neurotransmitteraktivität im Gehirn modulieren und zu potenziellen therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-2-benzothiophen-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a GABA-A alpha5 receptor inverse agonist, which means it binds to this receptor and induces a pharmacological response opposite to that of an agonist . This interaction can modulate neurotransmitter activity in the brain, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and structural profiles of 6,7-dihydro-2-benzothiophen-4(5H)-one derivatives are compared below with other GABAA α5-targeting compounds, including both inverse agonists and positive allosteric modulators (PAMs).

Table 1: Comparative Analysis of GABAA α5-Targeting Compounds

Key Structural and Functional Comparisons

Receptor Selectivity :

- The this compound scaffold exhibits intrinsic α5 selectivity due to its planar thiophene ring and hydrophobic substituents (e.g., 6,6-dimethyl groups), which optimize interactions with α5-specific binding pockets . In contrast, AC-3933 (a naphthyridene) shows weaker subtype selectivity .

- TB21007 achieves 13-fold α5 selectivity over α1 receptors but loses selectivity at higher concentrations due to its high potency across subtypes .

Functional Activity :

- Inverse agonists like TB21007 reduce tonic inhibition in hippocampal neurons, enhancing synaptic plasticity in young animals . Conversely, PAMs (e.g., Compound 44 ) potentiate GABAergic inhibition, counteracting hyperexcitability in aged brains with memory impairment .

Therapeutic Applications :

- Inverse agonists are effective in young, healthy models but fail in aged rats with hyperactive hippocampal networks .

- PAMs like Compound 6 show efficacy in aged rats, aligning with the hypothesis that age-related cognitive decline involves excessive hippocampal activity .

Safety Profiles: Derivatives of this compound lack proconvulsant effects at therapeutic doses, a critical advantage over non-selective GABAA inverse agonists .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.